N-(2-carbamoylbenzofuran-3-yl)-5-methylisoxazole-3-carboxamide
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Overview
Description
N-(2-carbamoylbenzofuran-3-yl)-5-methylisoxazole-3-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzofuran ring fused with an isoxazole ring, along with carbamoyl and carboxamide functional groups. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoylbenzofuran-3-yl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzofuran Intermediate: The initial step involves the synthesis of the benzofuran core. This can be achieved through the cyclization of ortho-hydroxyaryl ketones with suitable reagents under acidic or basic conditions.
Introduction of Carbamoyl Group: The benzofuran intermediate is then reacted with isocyanates or carbamoyl chlorides to introduce the carbamoyl group at the desired position.
Formation of Isoxazole Ring: The next step involves the formation of the isoxazole ring. This can be accomplished through the reaction of the benzofuran intermediate with nitrile oxides or other suitable precursors under cyclization conditions.
Final Coupling Reaction: The final step involves coupling the isoxazole intermediate with a carboxamide precursor under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-carbamoylbenzofuran-3-yl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-carbamoylbenzofuran-3-yl)-5-methylisoxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-carbamoylbenzofuran-3-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(2-carbamoylbenzofuran-3-yl)-5-methylisoxazole-3-carboxamide: can be compared with other benzofuran and isoxazole derivatives.
This compound: is unique due to the specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its potential for various scientific applications. Its structural features make it a versatile compound for research and development in multiple fields.
Properties
IUPAC Name |
N-(2-carbamoyl-1-benzofuran-3-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c1-7-6-9(17-21-7)14(19)16-11-8-4-2-3-5-10(8)20-12(11)13(15)18/h2-6H,1H3,(H2,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOZFFUEICTZJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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